1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the carboxamide group and the methoxyphenyl group. Common reagents used in these reactions include amines, carboxylic acids, and methoxybenzene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl- involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed pharmacological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxamide derivatives: These compounds share a similar core structure but differ in their substituents.
N-Methylpiperazine derivatives: These compounds have a similar piperazine ring with different functional groups attached.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group but may have different core structures.
Uniqueness
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl- is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
80712-30-7 |
---|---|
Molecular Formula |
C16H24N4O3 |
Molecular Weight |
320.39 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-4-(3-methoxyphenyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H24N4O3/c1-17(2)15(21)18(3)16(22)20-10-8-19(9-11-20)13-6-5-7-14(12-13)23-4/h5-7,12H,8-11H2,1-4H3 |
InChI Key |
GAHSWDXUJJNITL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.